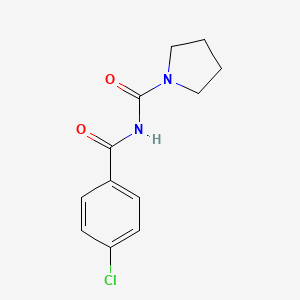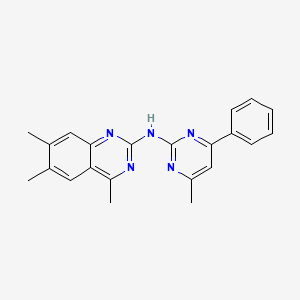![molecular formula C22H21N3O4S B5305761 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP and is primarily used in biochemical research.
Mécanisme D'action
The mechanism of action of PEP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. PEP is also known to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
PEP has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. PEP has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PEP in lab experiments is its ability to inhibit cancer cell growth. PEP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using PEP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PEP. One area of research is the development of PEP-based drugs for cancer treatment. Another area of research is the study of PEP's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies on the safety and toxicity of PEP to determine its potential use in clinical settings.
Conclusion
In conclusion, 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide is a promising compound with potential applications in various fields, particularly in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of PEP involves several steps, starting with the reaction of 2-chloro-N-(2-phenoxyethyl)acetamide with hydrazine hydrate. The resulting product is then reacted with phenylsulfonyl hydrazide to obtain the final product, 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide.
Applications De Recherche Scientifique
PEP has been extensively studied for its potential applications in the field of cancer research. Several studies have shown that PEP has anticancer properties and can inhibit the growth of cancer cells in vitro. PEP has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[3-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-17(24-25-30(27,28)21-13-6-3-7-14-21)18-9-8-10-19(15-18)23-22(26)16-29-20-11-4-2-5-12-20/h2-15,25H,16H2,1H3,(H,23,26)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCRKPZAKIIEHU-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)